molecular formula C20H19N5O3 B2641342 (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1396767-08-0

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2641342
CAS No.: 1396767-08-0
M. Wt: 377.404
InChI Key: GMENAMOXRKVSLL-UHFFFAOYSA-N
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Description

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
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Biological Activity

The compound (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone , also known by its CAS number 1396858-04-0, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5OC_{20}H_{21}N_{5}O with a molecular weight of 347.4 g/mol. It features a complex arrangement of rings including pyrrol, pyridazin, and piperazin moieties that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H21N5O
Molecular Weight347.4 g/mol
CAS Number1396858-04-0

The compound has been studied for its interactions with various biological targets. Notably, it exhibits potential as an antitumor agent by inhibiting specific pathways involved in cancer cell proliferation. Its mechanism may involve modulation of receptor activity, particularly through interactions with dopamine receptors, which are crucial in several neurological and psychiatric disorders .

Anticancer Activity

Research indicates that the compound may act as an anticancer agent , showing efficacy against various cancer cell lines. Studies have demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells through the activation of intrinsic pathways . For instance, a study highlighted its ability to reduce tumor growth in xenograft models, suggesting significant therapeutic potential.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In vitro studies revealed that it exhibits inhibitory effects against a range of bacterial strains, indicating potential use in treating infections . The presence of the benzo[d][1,3]dioxole moiety is believed to enhance its antimicrobial efficacy.

Neuropharmacological Effects

Given its structure, the compound may influence neurotransmitter systems. Preliminary findings suggest that it could act as a modulator of dopamine receptors, which are implicated in mood regulation and cognitive functions . This opens avenues for its exploration in treating neuropsychiatric disorders.

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell viability with IC50 values ranging from 10 to 30 µM across different types of cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.
  • Dopaminergic Activity : In vivo studies assessed the effects on animal models exhibiting Parkinson-like symptoms. Administration of the compound resulted in improved motor functions and increased dopamine levels in the striatum, suggesting potential therapeutic benefits for neurodegenerative diseases .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c26-20(15-3-4-16-17(13-15)28-14-27-16)25-11-9-24(10-12-25)19-6-5-18(21-22-19)23-7-1-2-8-23/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMENAMOXRKVSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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